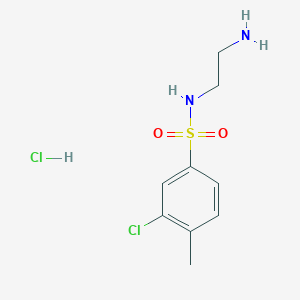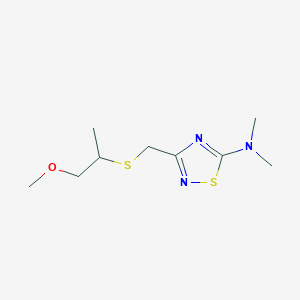![molecular formula C16H12F3N3O2 B7640357 N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)
N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline, also known as DAA-1106, is a chemical compound that has been extensively studied in scientific research. This compound belongs to the class of anilinophthalazines and has shown potential in various fields of research, including neuroscience, oncology, and immunology.
Mécanisme D'action
The mechanism of action of N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline involves binding to the PBR and activating it. This activation leads to the inhibition of the production of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In addition, this compound inhibits angiogenesis by downregulating the expression of VEGF.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the brain, this compound has been shown to reduce neuroinflammation and improve cognitive function. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been shown to modulate the immune response by regulating the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied, which makes it a well-established compound for research. However, this compound also has some limitations. It has low solubility in water, which makes it difficult to use in some experiments. In addition, it has a short half-life, which limits its use in long-term experiments.
Orientations Futures
There are several future directions for the research on N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline. In neuroscience, further studies are needed to explore the potential of this compound in the treatment of neuroinflammatory diseases, such as Alzheimer's and Parkinson's. In oncology, further studies are needed to explore the potential of this compound in combination with other chemotherapeutic agents. In immunology, further studies are needed to explore the potential of this compound in modulating the immune response in autoimmune diseases. In addition, further studies are needed to develop more soluble and stable derivatives of this compound.
Méthodes De Synthèse
N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline can be synthesized using a multi-step process that involves the reaction of 4-(difluoromethoxy)-3-fluoroaniline with 2-cyanophenylboronic acid, followed by the reaction with 1,3,4-oxadiazole-2-carboxylic acid, and then the reduction of the resulting intermediate. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline has been extensively studied in scientific research due to its potential in various fields. In neuroscience, this compound has been shown to bind to the peripheral benzodiazepine receptor (PBR), which is highly expressed in microglia and astrocytes. This binding leads to the activation of the PBR and subsequent anti-inflammatory effects. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines.
Propriétés
IUPAC Name |
N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-13-7-10(1-6-14(13)24-16(18)19)8-20-12-4-2-11(3-5-12)15-22-21-9-23-15/h1-7,9,16,20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDVFDIOOAGPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)NCC3=CC(=C(C=C3)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid](/img/structure/B7640286.png)



![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)



![N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)


![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)